1-(morpholin-4-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c21-14(19-5-7-22-8-6-19)10-24-13-4-3-12-16-17-15(20(12)18-13)11-2-1-9-23-11/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGICFGHMXNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(morpholin-4-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a morpholine ring, a thiophene moiety, and a triazole-pyridazine structure. This unique combination may contribute to its biological activity. The molecular formula is , and it possesses several functional groups that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive effects against various cancer types by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways such as the p53 pathway and the inhibition of angiogenesis .
Anti-inflammatory Effects
Compounds related to this compound have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The anti-inflammatory properties are particularly relevant in conditions such as arthritis and cardiovascular diseases.
Antimicrobial Activity
The antimicrobial potential of similar thiophene-containing compounds has been documented extensively. Studies have shown that these compounds exhibit bactericidal activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Study 1: Anticancer Efficacy
A study published in 2020 explored the anticancer effects of a series of triazole derivatives similar to the compound . The results indicated that these derivatives significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of morpholine derivatives. It was found that these compounds reduced inflammation markers in animal models by inhibiting NF-kB signaling pathways .
Data Tables
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound involves the reaction of morpholine derivatives with thiophene and triazole moieties. Research has shown that similar compounds exhibit promising biological activities, including antitumor and antifungal properties. For instance, a study synthesized morpholine-based heterocycles and evaluated their antitumor effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The results indicated that certain derivatives demonstrated significant cytotoxicity compared to standard treatments like cisplatin .
Antitumor Activity
In vitro studies have demonstrated that derivatives of 1-(morpholin-4-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one exhibit potent antitumor properties. The mechanisms of action are believed to involve the inhibition of specific cellular pathways that promote cancer cell proliferation. For example:
- Cytotoxicity against Cancer Cells : Compounds derived from morpholine have shown effectiveness in inhibiting the growth of human lung cancer (A549) and liver cancer (HepG2) cell lines .
Antifungal Activity
Research has also explored the antifungal potential of related thiophene-containing compounds. A series of thiophene derivatives were synthesized and tested for antifungal activity against various fungal strains. The results indicated that certain compounds exhibited significant antifungal effects with EC50 values lower than established antifungal agents .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Pyridine : Thiophen-2-yl substitution increases lipophilicity compared to pyridin-2-yl, which may enhance membrane permeability but reduce solubility .
- Morpholine vs. Piperidine : The morpholine group in the target compound offers better solubility than the piperidine chain in AZD5153, though the latter’s bivalent structure confers higher potency in bromodomain inhibition .
Analogs with Modified Core Structures
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in SCL-1 increases metabolic stability compared to the thiophene in the target compound .
Q & A
Q. What are the key synthetic routes for 1-(morpholin-4-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?
The synthesis involves multi-step protocols:
- Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbon disulfide.
- Step 2: Introduction of the morpholine ring via nucleophilic substitution (e.g., using morpholine and thionyl chloride for activation).
- Step 3: Thiolation to attach the sulfanyl group using thiourea or similar agents.
- Key conditions: Reflux in solvents like dimethylformamide (DMF) or dioxane, with temperature control (80–120°C) to optimize yield .
Q. How can researchers confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify functional groups (e.g., morpholine protons at δ 3.5–3.7 ppm, thiophene signals at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z ~428).
- Chromatography: Thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Q. What solubility properties should researchers anticipate?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic contributions from the thiophene and triazole rings. Aqueous solubility is limited (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., cyclodextrins) for biological assays .
Q. What preliminary bioactivity screening methods are recommended?
- In vitro cell-based assays: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity evaluation via MTT assays (IC50 determination).
- Enzyme inhibition: Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (e.g., ADP-Glo™).
- Antimicrobial activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
- Target identification: Employ affinity chromatography or proteomics (e.g., thermal shift assays) to identify binding proteins.
- Molecular docking: Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., triazole ring H-bonding with hinge regions).
- Pathway analysis: RNA sequencing (RNA-seq) to track downstream gene expression changes in treated cells .
Q. What structural modifications enhance activity or selectivity?
- Morpholine replacement: Piperidine analogs (e.g., 1-(piperidin-1-yl)-...) showed reduced solubility but improved kinase selectivity in preliminary studies.
- Thiophene substitution: Fluorophenyl or pyridinyl groups at the thiophene position increased antitumor potency (IC50 < 1 μM vs. MCF-7).
- Sulfanyl optimization: Replacing sulfur with sulfone groups improved metabolic stability but reduced cellular permeability .
Q. How does environmental pH affect compound stability?
- Acidic conditions (pH < 4): Rapid degradation via morpholine ring protonation and subsequent hydrolysis (t1/2 < 24 hours).
- Neutral/basic conditions (pH 7–9): Stable for >72 hours in phosphate buffer.
- Oxidative stability: Susceptible to sulfanyl oxidation (→ sulfoxide) under H2O2 exposure; store under inert gas .
Q. What analytical challenges arise during reaction monitoring?
- By-product detection: Use HPLC-MS to distinguish regioisomers (e.g., triazole vs. pyridazine ring substitution).
- Low-yield steps: Optimize via Design of Experiments (DoE) for variables like solvent polarity and catalyst loading (e.g., triethylamine vs. DBU).
- Purity thresholds: Recrystallize from ethanol/water (9:1) to remove unreacted starting materials .
Q. How can enantiomeric separation be achieved for chiral derivatives?
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
- Stereoselective synthesis: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during morpholine ring formation .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models: Administer intravenously (5 mg/kg) to assess plasma half-life (t1/2) and tissue distribution (LC-MS/MS quantification).
- Metabolite profiling: Identify sulfoxide and morpholine-N-oxide metabolites via UPLC-QTOF in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
